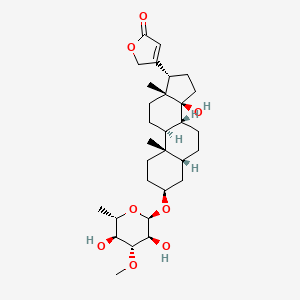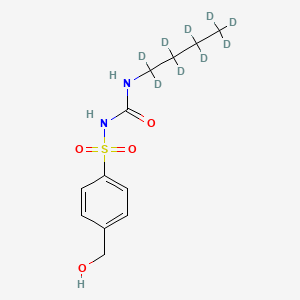
17α-Neriifolina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
17alpha-Neriifolin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a model compound for studying the structure-activity relationships of cardiac glycosides.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Mecanismo De Acción
Target of Action
17alpha-Neriifolin, a cardiac glycoside, primarily targets cancer cells . It has been found to be active in the SKOV-3 ovarian cancer cell line . The compound’s primary targets include proteins such as vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . These proteins play a crucial role in the apoptotic signaling pathways .
Mode of Action
17alpha-Neriifolin interacts with its targets, leading to changes in the cell’s biochemical pathways . It induces apoptosis in cancer cells in a dose-dependent manner . The compound’s interaction with its targets results in the alteration of protein expression patterns, which can lead to modifications in apoptotic signaling pathways .
Biochemical Pathways
17alpha-Neriifolin affects several biochemical pathways, leading to downstream effects such as apoptosis . The compound’s interaction with its targets alters the expression of proteins involved in apoptosis, such as over-expression of anti-apoptotic proteins (e.g., Bcl-2, IAPs, and FLIP) and/or suppression or mutation of pro-apoptotic proteins (e.g., Bax, Apaf-1, caspase 8, and death receptors) .
Pharmacokinetics
It is known that the compound’s anti-proliferative activity is dependent on the 17beta configuration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its molecular configuration .
Result of Action
The primary result of 17alpha-Neriifolin’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent alteration of apoptotic signaling pathways . The compound has been found to be active with IC50 values of 0.01±0.001 in the SKOV-3 ovarian cancer cell line .
Análisis Bioquímico
Cellular Effects
The cellular effects of 17alpha-Neriifolin are not well-studied. Related compounds with the 17beta configuration have been shown to have significant effects on cells. For example, 17betaH-neriifolin has been found to cause apoptosis in SKOV-3 ovarian cancer cells in a dose-dependent manner .
Molecular Mechanism
It is known that the 17beta configuration is critical for the anti-proliferative activity of these compounds . This suggests that the orientation of the hydroxyl group at the 17 position plays a crucial role in the interaction of these compounds with their molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Neriifolin typically involves the extraction of the compound from natural sources such as the unripe fruits of Cerbera manghas . The extraction process includes the use of methanol as a solvent, followed by purification steps involving n-hexane, ethyl acetate, and n-butanol . The compound can also be synthesized through chemical modification of related cardiac glycosides.
Industrial Production Methods: Industrial production of 17alpha-Neriifolin is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.
Análisis De Reacciones Químicas
Types of Reactions: 17alpha-Neriifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 17alpha-Neriifolin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Comparación Con Compuestos Similares
- 17beta-Neriifolin
- 17alpha-Deacetyltanghinin
- Digitoxigenin derivatives
These compounds share structural similarities but differ in their biological activities and specific applications.
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-SIMHPCIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)






